3-butyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

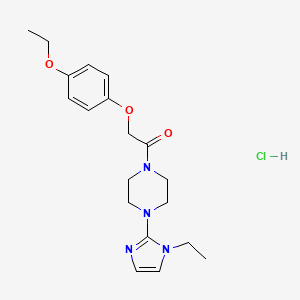

Overview

Description

3-butyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles, including 3-butyl-1H-pyrazol-5-amine, often involves the reaction of hydrazines with 1,3-diketones . A variety of methods have been developed for the synthesis of pyrazoles, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of 3-butyl-1H-pyrazol-5-amine, like other pyrazoles, consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as 1H/13C NMR and IR spectroscopy .Chemical Reactions Analysis

Pyrazoles, including 3-butyl-1H-pyrazol-5-amine, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications

- Applications :

- Applications : HANTP-based metal and nitrogen-rich salts are explored for their potential as energetic materials .

- Method : A one-flask synthetic method combines 5-aminopyrazoles with N,N-substituted amides, followed by heterocyclization using PBr3. This yields pyrazolo[3,4-d]pyrimidines .

- Compounds : Among derivatives of 5-amino-pyrazole, compounds 1a and 1b exhibit good antimicrobial activity .

- Drug Database : Nearly 60% of unique small-molecule drugs contain a nitrogen heterocycle, emphasizing their significance in pharmaceuticals .

Organic Synthesis and Medicinal Chemistry

Energetic Materials

Pyrazolo[3,4-d]pyrimidines Synthesis

Antimicrobial Potential

Biological and Pharmaceutical Research

Chemical Research and Reagent Development

Safety and Hazards

Future Directions

Pyrazoles, including 3-butyl-1H-pyrazol-5-amine, have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents and are used as versatile synthetic building blocks in the synthesis of various organic molecules . Therefore, future research may focus on developing new synthetic methods and exploring novel applications of these compounds.

Mechanism of Action

Target of Action

3-Butyl-1H-pyrazol-5-amine, a derivative of pyrazole, is known to interact with various targets in the body. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of 3-butyl-1H-pyrazol-5-amine is largely dependent on its structure. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

Pyrazole derivatives are known to have a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of physiological and pharmacological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

5-butyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEIWKYPWDZGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-1H-pyrazol-5-amine | |

CAS RN |

56367-26-1 |

Source

|

| Record name | 3-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)